molecular formula C10H7F B124137 1-Fluoronaphthalene CAS No. 321-38-0

1-Fluoronaphthalene

Cat. No. B124137
CAS RN: 321-38-0
M. Wt: 146.16 g/mol
InChI Key: CWLKTJOTWITYSI-UHFFFAOYSA-N
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Description

1-Fluoronaphthalene is an organofluorine chemical compound from the group of naphthalene derivatives and fluoroaromatics . It is a colorless, combustible liquid, which is insoluble in water . It is also used as a pharmaceutical intermediate .


Synthesis Analysis

1-Fluoronaphthalene can be obtained by reacting naphthalene with Selectfluor . A simple and precise reversed-phase high-performance liquid chromatography method was developed and validated for the determination of 1-fluoronaphthalene and its process-related impurities .


Molecular Structure Analysis

The molecular formula of 1-Fluoronaphthalene is C10H7F . The InChI is InChI=1S/C10H7F/c11-10-7-3-5-8-4-1-2-6-9 (8)10/h1-7H . The Canonical SMILES is C1=CC=C2C (=C1)C=CC=C2F .


Chemical Reactions Analysis

The reactivity profile of 1-Fluoronaphthalene is that Simple aromatic halogenated organic compounds, such as Fluoronaphthalene, are very unreactive .


Physical And Chemical Properties Analysis

1-Fluoronaphthalene is a colorless, combustible liquid, which is insoluble in water . Its melting point is -13 °C (9 °F; 260 K) and boiling point is 215 °C (419 °F; 488 K) .

Scientific Research Applications

  • Fungal Metabolism Studies

    • 1-Fluoronaphthalene has been studied for its metabolism by Cunninghamella elegans, a fungus. This study explored how the fungus oxidized 1-fluoronaphthalene, producing various metabolites. Such studies help in understanding the biological interactions and transformations of chemical compounds in living organisms (Cerniglia et al., 1984).
  • Chemical Synthesis and Transformation

    • Research has demonstrated the defluorination of 1-fluoronaphthalene using transition metal catalysts. This process is significant in chemical synthesis, where the transformation of compounds is essential for creating new molecules with desired properties (Guo et al., 2006).
  • Enantioselective Sensing Applications

    • 1-Fluoronaphthalene derivatives have been used in the development of chiral fluorosensors. These sensors are capable of enantioselective sensing of various chiral carboxylic acids, including amino acids, highlighting its application in analytical chemistry and diagnostics (Mei & Wolf, 2004).
  • Spectroscopy and Photophysics

    • High-resolution studies of 1-fluoronaphthalene’s absorption spectra have been conducted, providing insights into its photophysical properties. This research is crucial for understanding the fundamental properties of chemical compounds and their potential applications in materials science (Singh & Thakur, 1983).
  • Environmental Monitoring and Analysis

    • 1-Fluoronaphthalene has been used as a surrogate standard in the analysis of polycyclic aromatic hydrocarbons (PAHs) in environmental samples. Its applications in environmental chemistry are crucial for monitoring and understanding the distribution of PAHs in ecosystems (Nagy et al., 2007).
  • Pharmaceutical Analysis

    • In pharmaceuticals, 1-fluoronaphthalene is a key starting material in the synthesis of certain drugs. Analytical methods have been developed to determine its concentration and impurity profile, which is vital for ensuring the safety and efficacy of pharmaceutical products (Karagiannidou et al., 2015).
  • Cluster Ion Studies in Mass Spectrometry

    • Studies have been conducted on 1-fluoronaphthalene clusters using ultraviolet laser ionization in mass spectrometry. These studies contribute to our understanding of molecular clustering phenomena and their implications in analytical techniques (Zhang et al., 2010).
  • Quantum Chemistry and Computational Studies

    • Density functional theory (DFT) calculations have been used to study 1-fluoronaphthalene, helping in the prediction and understanding of its molecular properties. Such computational studies are essential in the field of theoretical chemistry and molecular modeling (Krishnakumar et al., 2008).

Safety And Hazards

1-Fluoronaphthalene is combustible . It may cause respiratory irritation, serious eye irritation, and skin irritation . It is suspected of causing cancer .

Future Directions

1-Fluoronaphthalene is used as a component of the Organic Check Material mounted in canisters on Mars Science Laboratory Curiosity rover . It’s used for calibrating the Sample Analysis at Mars (SAM) instrument suite, being a synthetic organic compound not found in nature on Earth and not expected on Mars .

properties

IUPAC Name

1-fluoronaphthalene
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InChI

InChI=1S/C10H7F/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
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InChI Key

CWLKTJOTWITYSI-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2F
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Molecular Formula

C10H7F
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DSSTOX Substance ID

DTXSID7059808
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Molecular Weight

146.16 g/mol
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Physical Description

1-fluoronaphthalene appears as needles. (NTP, 1992), Solid; [CAMEO] Colorless liquid; [Alfa Aesar MSDS]
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Boiling Point

419 °F at 756 mmHg (NTP, 1992)
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Density

1.1322 at 68 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

0.09 [mmHg]
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Product Name

1-Fluoronaphthalene

CAS RN

321-38-0
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Melting Point

16 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
984
Citations
CE Cerniglia, DW Miller, SK Yang… - Applied and …, 1984 - Am Soc Microbiol
… 1fluoronaphthalene as a model compound to determine whether the fluoro substituent of 1-fluoronaphthalene … and epoxide hydrolase toward the metabolism of 1-fluoronaphthalene. …
Number of citations: 32 journals.asm.org
SJ Carey, M Sun, SG Kukolich - Journal of Molecular Spectroscopy, 2014 - Elsevier
… of gaseous 1-fluoronaphthalene and 2-… for 1-fluoronaphthalene and 12 a-dipole and 16 b-dipole transitions for 2-fluoronaphthalene. Analysis of measured lines for 1-fluoronaphthalene …
Number of citations: 1 www.sciencedirect.com
LJ Andrews, EW Abrahamson - Chemical Physics Letters, 1971 - Elsevier
… 1-fluoronaphthalene mixtures in the gas phase, Assignment of the emitting state was confirmed by O 2 , N 2 and C 2 H 4 quenching studies. The rate constant for 1-fluoronaphthalene …
Number of citations: 40 www.sciencedirect.com
WA Majewski, DF Plusquellic, DW Pratt - The Journal of chemical …, 1989 - pubs.aip.org
A rotationally resolved fluorescence excitation spectrum of the 0 0 0 band in the A 1 A′←X 1 A′ (S 1 ←S 0 ) transition of 1‐fluoronaphthalene, at ∼3138 Å, has been observed using a …
Number of citations: 62 pubs.aip.org
J Mispelter, JP Grivet, JM Lhoste - Molecular Physics, 1971 - Taylor & Francis
The lowest excited triplet state of the three compounds naphthalene, 1-fluoronaphthalene and 2-fluoronaphthalene, has been investigated by electron spin resonance spectroscopy. …
Number of citations: 4 www.tandfonline.com
A Bjarnason, BS Freiser - Rapid Communications in Mass …, 1994 - Wiley Online Library
… ', Fe', Co', and Ni' with 1-fluoronaphthalene studied in a Fourier-transform mass spectrometer. Sc+, … 1Fluoronaphthalene was commercially obtained and used without further purification, …
M Okruss, B Rosenow, A Hese - Chemical physics letters, 1994 - Elsevier
The jet-cooled rotational spectrum of the A 1 A′←X 1 A′ 0 0 0 vibronic band of 1-fluoronaphthalene at 313.8 nm is recorded by scanning the frequency-doubled output of a cw ring …
Number of citations: 13 www.sciencedirect.com
SD Zhang, HF Zhang, WB Tzeng - Chinese Physics B, 2010 - iopscience.iop.org
… This paper studies supersonic jet-cooled 1-fluoronaphthalene (1FN) clusters by ultraviolet (UV) laser ionization at 281 nm in a time-of-flight mass spectrometer. The (1FN)+ …
Number of citations: 1 iopscience.iop.org
H Singh - Structural Chemistry, 2020 - Springer
We have investigated the mechanism of aromatic nucleophilic substitution (S N Ar) reaction between 4-fluoro-1-naphthaldehyde/4-fluoro-2-naphthaldehyde/1-fluoro-2-naphthaldehyde/1…
Number of citations: 4 link.springer.com
SY Tzeng, JY Wu, S Zhang, WB Tzeng - Journal of Molecular Spectroscopy, 2012 - Elsevier
We applied the resonant two-photon mass-analyzed threshold ionization (MATI) technique to record the cation spectra of 1-fluoronaphthalene (1FN) and 2-fluoronaphthalene (2FN) by …
Number of citations: 7 www.sciencedirect.com

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